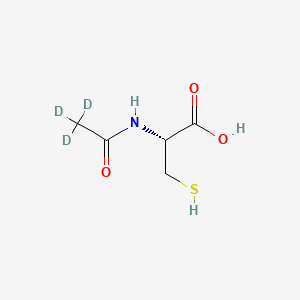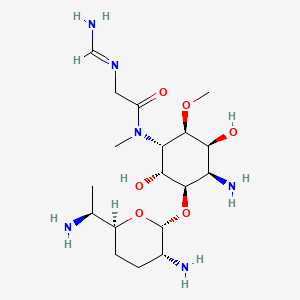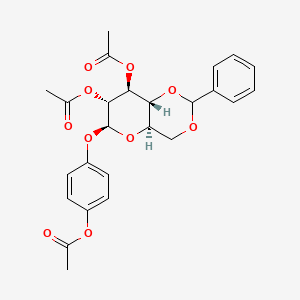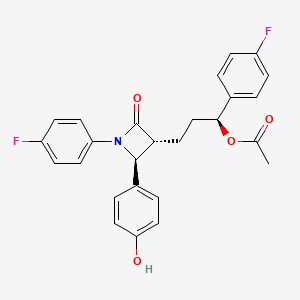
3-O-アセチルエゼチミブ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Acetyl Ezetimibe is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. The compound has the chemical formula C26H23F2NO4 and a molecular weight of 451.46 g/mol . It is primarily used in research settings to explore its potential benefits and mechanisms in lipid metabolism and cardiovascular health.
科学的研究の応用
3-O-Acetyl Ezetimibe has several scientific research applications, including:
Chemistry: Used as a model compound to study acetylation reactions and their effects on biological activity.
Biology: Investigated for its role in lipid metabolism and cholesterol absorption.
Medicine: Explored for potential therapeutic benefits in managing hyperlipidemia and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
Target of Action
The primary target of 3-O-Acetyl Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein plays a crucial role in the absorption of cholesterol and phytosterols in the small intestine .
Mode of Action
3-O-Acetyl Ezetimibe selectively inhibits the absorption of cholesterol and phytosterols by the small intestine . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein, a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This interaction prevents the endocytosis of the NPC1L1/cholesterol complex into the enterocytes of the small intestine .
Biochemical Pathways
By inhibiting the intestinal uptake of cholesterol and phytosterols, 3-O-Acetyl Ezetimibe reduces the delivery of intestinal cholesterol to the liver . This action disrupts the normal biochemical pathway of cholesterol absorption and distribution, leading to a decrease in total cholesterol, low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (Apo B) levels in the blood .
Pharmacokinetics
Following oral administration, 3-O-Acetyl Ezetimibe is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . Total ezetimibe concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours . Approximately 78% of the dose is excreted in the feces predominantly as ezetimibe, with the balance found in the urine mainly as ezetimibe-glucuronide .
Result of Action
The inhibition of cholesterol and phytosterol absorption by 3-O-Acetyl Ezetimibe results in a significant reduction in blood cholesterol levels . Specifically, it has been shown to reduce the levels of total cholesterol, LDL-C, Apo B, and non-high-density lipoprotein cholesterol (non-HDL-C), and increase high-density lipoprotein cholesterol (HDL-C) in patients with hyperlipidemia .
Action Environment
The action of 3-O-Acetyl Ezetimibe is influenced by the environment within the gastrointestinal tract, particularly the small intestine where it exerts its effect . Factors such as pH, presence of other drugs, and diet can potentially affect the absorption and efficacy of 3-O-Acetyl Ezetimibe . .
生化学分析
Biochemical Properties
3-O-Acetyl Ezetimibe interacts with various biomolecules in the body. The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . Ezetimibe binds to NPC1L1, blocking the absorption of cholesterol and phytosterols .
Cellular Effects
3-O-Acetyl Ezetimibe has significant effects on various types of cells and cellular processes. It influences cell function by blocking cholesterol absorption, thereby reducing the delivery of intestinal cholesterol to the liver . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 3-O-Acetyl Ezetimibe involves its interaction with NPC1L1. Ezetimibe prevents NPC1L1 from incorporating into clathrin-coated vesicles, thus inhibiting cholesterol uptake . This action at the molecular level results in a decrease in cholesterol absorption and a corresponding decrease in cholesterol levels in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-O-Acetyl Ezetimibe have been observed over time. Ezetimibe has been shown to have little to no difference in adverse events or other undesirable effects compared with placebo, usual care, or other lipid-lowering agents over a period of 52 weeks .
Dosage Effects in Animal Models
In animal models, the effects of 3-O-Acetyl Ezetimibe vary with different dosages. For example, in rabbits with high-fat and high-cholesterol diet-induced dyslipidemia, administration of Ezetimibe decreased the content of triglycerides, total cholesterol, and low-density lipoprotein cholesterol in plasma .
Metabolic Pathways
3-O-Acetyl Ezetimibe is involved in the metabolic pathway of cholesterol absorption. It interacts with the cholesterol transport protein NPC1L1, blocking the absorption of cholesterol and phytosterols .
Transport and Distribution
3-O-Acetyl Ezetimibe is transported and distributed within cells and tissues through its interaction with NPC1L1. By binding to NPC1L1, Ezetimibe prevents the protein from incorporating into clathrin-coated vesicles, thereby inhibiting the internalization and distribution of cholesterol within cells .
Subcellular Localization
The subcellular localization of 3-O-Acetyl Ezetimibe is closely related to its target protein, NPC1L1. NPC1L1 is a polytopic transmembrane protein that is highly expressed in the small intestine and localized along the brush border in both humans and mice . Therefore, it can be inferred that 3-O-Acetyl Ezetimibe, through its interaction with NPC1L1, may also be localized in these areas within the cell.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-O-Acetyl Ezetimibe involves the acetylation of Ezetimibe. The process typically includes the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3-O position .
Industrial Production Methods: While specific industrial production methods for 3-O-Acetyl Ezetimibe are not extensively documented, the general approach would involve large-scale acetylation reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography would be essential for industrial-scale production.
化学反応の分析
Types of Reactions: 3-O-Acetyl Ezetimibe can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed back to the hydroxyl group under acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: Ezetimibe.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Ezetimibe: The parent compound, primarily used for lowering cholesterol levels.
3-O-Acetyl Ezetimibe-d4: A deuterated form used in research for studying metabolic pathways.
Uniqueness: 3-O-Acetyl Ezetimibe is unique due to its acetyl group at the 3-O position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification allows researchers to study the effects of acetylation on the compound’s activity and stability .
特性
IUPAC Name |
[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQRXXWTCQBULQ-DSNGMDLFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

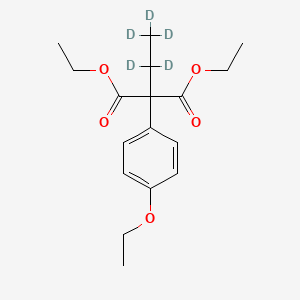
![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)
![3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester](/img/structure/B562865.png)
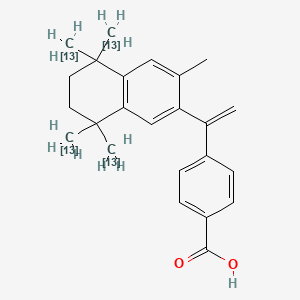

![4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one](/img/structure/B562869.png)
